molecular formula C10H13NNaO4S B1593048 Sodium 2-((4-formylphenyl)(methyl)amino)ethanesulfonate CAS No. 56405-41-5

Sodium 2-((4-formylphenyl)(methyl)amino)ethanesulfonate

Cat. No.: B1593048
CAS No.: 56405-41-5
M. Wt: 266.27 g/mol
InChI Key: BWRVBJGZXOXEMV-UHFFFAOYSA-N
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Description

Sodium 2-((4-formylphenyl)(methyl)amino)ethanesulfonate is an organic compound with the molecular formula C10H12NNaO4S. It is a derivative of ethanesulfonic acid, where the sulfonic acid group is substituted with a 2-[(4-formylphenyl)methylamino] group. This compound is known for its applications in various chemical reactions and industrial processes due to its unique chemical properties.

Scientific Research Applications

Sodium 2-((4-formylphenyl)(methyl)amino)ethanesulfonate has a wide range of applications in scientific research:

Safety and Hazards

Exposure to this compound should be minimized. Avoid inhalation and contact with eyes, skin, and clothing. It is recommended to handle this compound in an efficient fume hood or equivalent system . It is classified as an eye irritant and skin irritant .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethanesulfonic acid, 2-[(4-formylphenyl)methylamino]-, sodium salt typically involves the reaction of ethanesulfonic acid with 4-formylphenylmethylamine under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the sodium salt. The reaction mixture is then purified through crystallization or other separation techniques to obtain the final product .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactions using automated reactors and continuous flow systems. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced purification techniques, such as chromatography and recrystallization, is common to achieve the desired quality .

Types of Reactions:

    Oxidation: Sodium 2-((4-formylphenyl)(methyl)amino)ethanesulfonate can undergo oxidation reactions, where the formyl group is oxidized to a carboxylic acid group.

    Reduction: The compound can also undergo reduction reactions, where the formyl group is reduced to a hydroxyl group.

    Substitution: The sulfonic acid group can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Various nucleophiles, such as amines and thiols, can be used in substitution reactions.

Major Products Formed:

Mechanism of Action

The mechanism of action of ethanesulfonic acid, 2-[(4-formylphenyl)methylamino]-, sodium salt involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the modulation of their activity. The sulfonic acid group can participate in ionic interactions, affecting the solubility and stability of the compound in aqueous solutions .

Comparison with Similar Compounds

  • Methanesulfonic acid, 2-[(4-formylphenyl)methylamino]-, sodium salt
  • Propane-1-sulfonic acid, 2-[(4-formylphenyl)methylamino]-, sodium salt

Comparison: Sodium 2-((4-formylphenyl)(methyl)amino)ethanesulfonate is unique due to its specific molecular structure, which imparts distinct chemical properties. Compared to methanesulfonic acid derivatives, it has a longer carbon chain, which can influence its reactivity and solubility. Compared to propane-1-sulfonic acid derivatives, it has a different spatial arrangement of functional groups, affecting its interaction with molecular targets .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for Ethanesulfonic acid, 2-[(4-formylphenyl)methylamino]-, sodium salt involves the reaction of 2-[(4-formylphenyl)methylamino]ethanesulfonic acid with sodium hydroxide.", "Starting Materials": [ "2-[(4-formylphenyl)methylamino]ethanesulfonic acid", "Sodium hydroxide" ], "Reaction": [ "Dissolve 2-[(4-formylphenyl)methylamino]ethanesulfonic acid in water", "Add sodium hydroxide to the solution", "Stir the mixture at room temperature for several hours", "Filter the resulting solution to remove any solids", "Concentrate the solution under reduced pressure", "Add a small amount of water to the residue to obtain the sodium salt of Ethanesulfonic acid, 2-[(4-formylphenyl)methylamino]-" ] }

CAS No.

56405-41-5

Molecular Formula

C10H13NNaO4S

Molecular Weight

266.27 g/mol

IUPAC Name

sodium;2-(4-formyl-N-methylanilino)ethanesulfonate

InChI

InChI=1S/C10H13NO4S.Na/c1-11(6-7-16(13,14)15)10-4-2-9(8-12)3-5-10;/h2-5,8H,6-7H2,1H3,(H,13,14,15);

InChI Key

BWRVBJGZXOXEMV-UHFFFAOYSA-N

SMILES

CN(CCS(=O)(=O)[O-])C1=CC=C(C=C1)C=O.[Na+]

Canonical SMILES

CN(CCS(=O)(=O)O)C1=CC=C(C=C1)C=O.[Na]

56405-41-5

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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